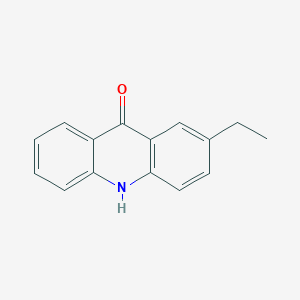
2-(2,3,5,6-Tetramethylphenoxy)butyric acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,5,6-Tetramethylphenoxy)butyric acid ethyl ester is an organic compound with the molecular formula C16H24O3 . This compound is characterized by the presence of a butyric acid ethyl ester group attached to a tetramethylphenoxy moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5,6-Tetramethylphenoxy)butyric acid ethyl ester typically involves the esterification of 2-(2,3,5,6-Tetramethylphenoxy)butyric acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,5,6-Tetramethylphenoxy)butyric acid ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Butyric acid and ethanol.
Reduction: 2-(2,3,5,6-Tetramethylphenoxy)butanol.
Substitution: Various substituted butyric acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,3,5,6-Tetramethylphenoxy)butyric acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: It may serve as a model compound in drug development and pharmacokinetic studies.
Industry: The ester is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-(2,3,5,6-Tetramethylphenoxy)butyric acid ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, forming a tetrahedral intermediate that eventually breaks down to yield the carboxylic acid and alcohol .
Comparison with Similar Compounds
Similar Compounds
Ethyl butyrate: Another ester with a similar structure but without the tetramethylphenoxy group.
Butanoic acid, 2-methyl-, ethyl ester: Similar ester with a methyl group instead of the tetramethylphenoxy group.
Uniqueness
2-(2,3,5,6-Tetramethylphenoxy)butyric acid ethyl ester is unique due to the presence of the tetramethylphenoxy group, which imparts distinct chemical and physical properties. This structural feature makes it more hydrophobic and may influence its reactivity and interactions with other molecules .
Properties
CAS No. |
72462-75-0 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
ethyl 2-(2,3,5,6-tetramethylphenoxy)butanoate |
InChI |
InChI=1S/C16H24O3/c1-7-14(16(17)18-8-2)19-15-12(5)10(3)9-11(4)13(15)6/h9,14H,7-8H2,1-6H3 |
InChI Key |
QRYSQUUAAKGSMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)OC1=C(C(=CC(=C1C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



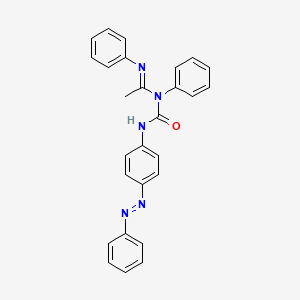
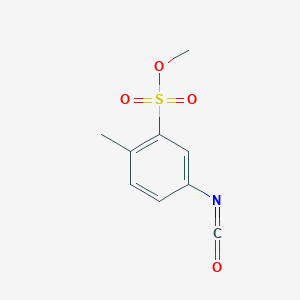
![N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine](/img/structure/B14467720.png)
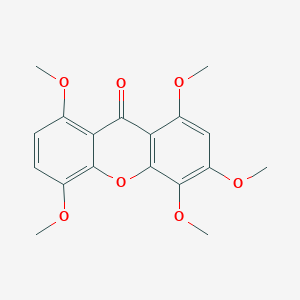
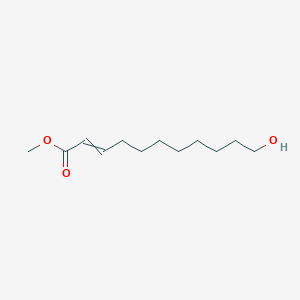
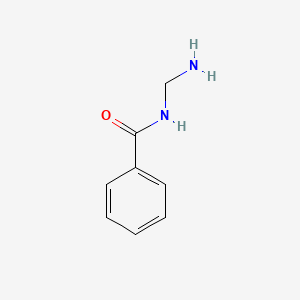
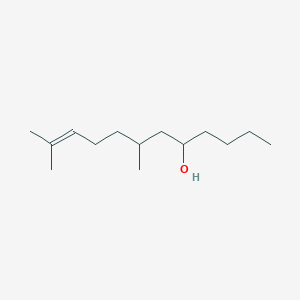
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
![1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]-](/img/structure/B14467749.png)
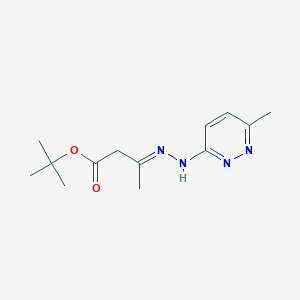
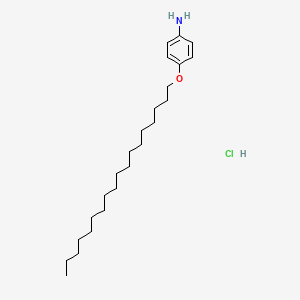
![[1-Amino-3-(4-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14467768.png)
